molecular formula C16H24BNO4 B2893824 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid CAS No. 1191062-02-8

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid

Cat. No.: B2893824
CAS No.: 1191062-02-8
M. Wt: 305.18
InChI Key: IOHUFFGMPLAKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenylboronic acid (CAS: 1191062-02-8) is a boronic acid derivative featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a phenylboronic acid moiety at the 4-position of the piperidine. Its molecular formula is C₁₆H₂₄BNO₄, with a molecular weight of 305.18 g/mol . The Boc group enhances stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions, while the boronic acid moiety enables conjugation with aryl halides or triflates.

Storage and Safety
The compound requires storage under an inert atmosphere at 2–8°C to prevent degradation. Safety data indicate hazards upon ingestion, skin contact, or inhalation (H302, H312, H332), necessitating precautions such as avoiding dust formation (P261) and using protective equipment (P280) .

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-8-13(9-11-18)12-4-6-14(7-5-12)17(20)21/h4-7,13,20-21H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHUFFGMPLAKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized and protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

    Attachment to the Phenyl Ring: The protected piperidine is then attached to a phenyl ring through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

    Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can modify the piperidine ring or the phenyl ring, depending on the reagents and conditions used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, altering the activity of the target protein. The piperidine ring and phenyl ring provide structural features that enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs, focusing on variations in substituents, electronic effects, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Reactivity/Applications Reference
4-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenylboronic acid Boc-protected piperidine, phenylboronic acid 305.18 Suzuki couplings; intermediate in pharmaceuticals
(1-(1-Boc-piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid Pyrazole ring replaces phenyl; Boc-piperidine 295.14 Enhanced solubility; potential for heterocyclic drug design
(4-((1-Boc-piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid Methoxy group and ether linker; Boc-piperidine Not reported Electron-donating methoxy group may stabilize boronic acid; steric hindrance
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid Chloro substituent; piperidine carbonyl 267.52 Electron-withdrawing Cl enhances reactivity in cross-couplings
tert-Butyl 4-(3-(pinacol boronate)phenyl)piperazine-1-carboxylate Pinacol ester (protected boronic acid); Boc-piperazine 388.31 Improved stability for storage; used in multistep syntheses
4-Pentylphenylboronic acid Pentyl hydrophobic chain 192.07 Increased lipophilicity; suitable for lipid-soluble drug candidates
4-Biphenylboronic acid Biphenyl core; no Boc protection 198.03 Higher reactivity but lower stability; common in OLED materials

Structural and Electronic Variations

  • Piperidine vs. This affects solubility and target interactions in medicinal chemistry .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) activate the boronic acid for faster cross-couplings, while electron-donating groups (e.g., methoxy in ) stabilize the boronic acid but may reduce reactivity.
  • Protection Strategies : Pinacol esters () offer enhanced stability over free boronic acids, ideal for prolonged storage. The Boc group in the parent compound balances reactivity and stability, allowing selective deprotection under acidic conditions .

Reactivity in Suzuki-Miyaura Couplings

  • Chlorinated derivatives () exhibit accelerated reactivity due to the electron-withdrawing effect, making them preferable for challenging couplings.

Biological Activity

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid (CAS No. 1191062-02-8) is a boronic acid derivative characterized by a phenyl ring attached to a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C16H24BNO4
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 1191062-02-8
  • MDL Number : MFCD09027614

The biological activity of this compound is largely attributed to the boronic acid functional group, which can form reversible covalent bonds with active site residues of enzymes. This property allows the compound to inhibit various target proteins, making it a valuable tool in drug design and development.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, including:

  • Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK) : Inhibitors based on piperidine structures have shown promising results, with IC50 values indicating effective inhibition at low concentrations .
CompoundTarget EnzymeIC50 Value (µM)
This compoundMtbTMPKData not specified
Related CompoundMtbTMPK11 - 17

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated significant inhibitory effects on cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). For instance, certain analogs exhibited IC50 values as low as 0.126 µM against these cells, highlighting the potential for targeted cancer therapies .
  • Selectivity and Toxicity : Some studies have reported a favorable selectivity index for compounds similar to this compound, showing greater efficacy against cancer cells compared to normal cells, thus reducing potential side effects .
  • Pharmacokinetics : The pharmacokinetic profiles of related compounds indicate adequate oral bioavailability and clearance rates that support their use in therapeutic settings. For example, one study reported a clearance rate of 82.7 mL/h/kg with an oral bioavailability of 31.8% .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the piperidine ring protected by the Boc group.
  • Coupling with a phenyl ring via Suzuki-Miyaura cross-coupling.
  • Introduction of the boronic acid group.

Comparison with Similar Compounds

The compound can be compared with other boronic acid derivatives to elucidate its unique properties:

Compound NameStructure TypeNotable Features
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acidCarboxylic AcidSimilar structure without boronic acid
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylateHydroxymethyl GroupDifferent functional group

Q & A

Q. What are the optimal storage conditions for 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid to ensure stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. The boronic acid group is sensitive to moisture, and the tert-butoxycarbonyl (Boc) protecting group can degrade under acidic or high-temperature conditions. Analytical data from stability studies recommend periodic purity checks using HPLC or LC-MS to monitor decomposition .

Q. What are common synthetic strategies for preparing this compound?

The synthesis typically involves:

Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in a base like triethylamine.

Functionalization of the aromatic ring via halogenation (e.g., bromination) to introduce a reactive site for cross-coupling.

Suzuki-Miyaura coupling between the halogenated intermediate and a boronic acid/ester. For example, highlights the use of palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in a solvent mixture (e.g., DME/H₂O) to achieve coupling yields >70% .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and boronic acid functionality.
  • High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% is typical for research-grade material).
  • Mass Spectrometry (LC-MS or HRMS): Validates molecular weight (C₁₆H₂₄BNO₄, MW 305.18) .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reaction conditions be optimized for this compound?

Key factors include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency in polar aprotic solvents. reports higher yields with PdCl₂(dppf) due to enhanced stability .
  • Base and solvent: Na₂CO₃ in DME/H₂O (3:1) balances solubility and reactivity. Alternative bases (e.g., Cs₂CO₃) may reduce side reactions.
  • Temperature: Reactions at 80–90°C for 12–24 hours maximize conversion. Microwave-assisted synthesis (100°C, 30 min) can accelerate the process .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Yield variations often arise from:

  • Impurities in starting materials: Use HPLC to verify purity of intermediates.
  • Incomplete Boc deprotection: TFA or HCl in dioxane (1–2 hr, 0°C to RT) ensures full removal.
  • Cross-coupling inefficiency: Pre-filter reagents through celite to remove Pd black. suggests adding ligands (e.g., SPhos) to stabilize the catalyst .

Q. What strategies mitigate hydrolysis of the boronic acid group during long-term storage?

  • Lyophilization: Freeze-drying under vacuum minimizes moisture exposure.
  • Stabilizers: Add 1–5% w/w of pinacol to form a boronate ester, which is less prone to hydrolysis. Reconstitute with acidic aqueous buffer (pH 4–5) before use .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

The Boc group:

  • Enhances solubility in organic solvents (e.g., DCM, THF) for coupling reactions.
  • Protects the piperidine nitrogen from undesired side reactions (e.g., alkylation).
  • Facilitates post-synthetic modification: Mild acidic conditions (e.g., TFA) remove the Boc group to expose the free amine for further functionalization .

Q. What are common impurities observed during synthesis, and how are they addressed?

  • Deboronation products: Detectable via LC-MS as a mass reduction of 26 Da. Use excess boronic acid (1.2–1.5 eq) to suppress this.
  • Residual Pd: Remove via activated charcoal filtration or aqueous EDTA washes.
  • Oxidized boronic acid: Store under inert gas and avoid prolonged exposure to air .

Data Contradictions and Resolution

  • Suzuki coupling yields: reports >70% yields using PdCl₂(dppf), while older methods (e.g., Pd(PPh₃)₄) achieve ~50–60%. This discrepancy is resolved by optimizing ligand choice and reaction time .
  • Stability of Boc group: Some protocols recommend room-temperature deprotection, while others use 0°C. Controlled experiments show that slower deprotection (0°C, 2 hr) reduces side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.